molecular formula C15H11N3O3 B2554355 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide CAS No. 1428365-19-8

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide

Cat. No. B2554355
M. Wt: 281.271
InChI Key: BWFMOFVWGMOIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide" is a furan-2-carboxamide derivative, which is a class of compounds known for their diverse biological activities. The papers provided discuss various furan-2-carboxamide derivatives and their synthesis, characterization, and biological activities, including antibacterial, antitumor, and antiallergic properties.

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives is well-documented in the literature. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high product yields . Similarly, other derivatives, such as N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, were synthesized and characterized using various techniques including FT-IR, NMR, and HR-MS . These methods provide a foundation for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives is characterized by the presence of a furan ring attached to a carboxamide group. The structural analysis is often performed using single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and unit cell parameters . The molecular structure is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Furan-2-carboxamide derivatives undergo various chemical reactions, including cross-coupling reactions to form arylated analogues . These reactions are facilitated by catalysts such as triphenylphosphine palladium and bases like K3PO4. The reactivity of these compounds is essential for their biological activity and potential as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The thermal decomposition of these compounds has been investigated using thermogravimetry, providing insights into their stability under different conditions . Additionally, the antioxidant and antitumor activities of these compounds are evaluated using assays like DPPH, ABTS, and MTT .

Scientific Research Applications

Fluorescent Chemosensor Development

Application

A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group, similar in structure to N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide, was developed for the detection of Cd2+ and CN− ions. This chemosensor showed potential in bio-imaging applications in live cells and zebrafish larvae, demonstrating its utility in biological research and environmental monitoring (Ravichandiran et al., 2020).

Synthesis and Characterization

Application

The synthesis and properties of compounds structurally related to N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide, like N-(Quinolin-6-yl)furan-2-carboxamide, have been studied. These compounds are involved in various chemical reactions and are useful in the development of novel chemical entities for diverse applications, including materials science and pharmaceutical research (El’chaninov & Aleksandrov, 2017).

Antimicrobial and Antioxidant Activities

Application

Compounds featuring a furan-2-carboxamide moiety have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies provide insights into the potential use of such compounds in the development of new therapeutic agents with antibacterial and antioxidant properties (Zanatta et al., 2007).

Drug Development and Molecular Interaction Studies

Application

N-(4-Bromophenyl)furan-2-carboxamide and its analogues have been synthesized and investigated for their antibacterial activities against drug-resistant bacteria. Molecular docking studies and simulations were conducted to understand their interaction with bacterial proteins, highlighting the potential for developing new antibacterial drugs (Siddiqa et al., 2022).

properties

IUPAC Name

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-14-8-7-12(17-18-14)10-4-1-2-5-11(10)16-15(20)13-6-3-9-21-13/h1-9H,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFMOFVWGMOIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.